5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid 5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17499372
InChI: InChI=1S/C6H2ClF3N2O2/c7-4-3(6(8,9)10)12-2(1-11-4)5(13)14/h1H,(H,13,14)
SMILES:
Molecular Formula: C6H2ClF3N2O2
Molecular Weight: 226.54 g/mol

5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid

CAS No.:

Cat. No.: VC17499372

Molecular Formula: C6H2ClF3N2O2

Molecular Weight: 226.54 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid -

Specification

Molecular Formula C6H2ClF3N2O2
Molecular Weight 226.54 g/mol
IUPAC Name 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid
Standard InChI InChI=1S/C6H2ClF3N2O2/c7-4-3(6(8,9)10)12-2(1-11-4)5(13)14/h1H,(H,13,14)
Standard InChI Key MFFXGWREEQYGOS-UHFFFAOYSA-N
Canonical SMILES C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound features a pyrazine ring substituted at positions 5 and 6 with chlorine and trifluoromethyl groups, respectively, and a carboxylic acid group at position 2. Its IUPAC name is 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid, and its canonical SMILES representation is C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O\text{C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O} . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom facilitates nucleophilic substitution reactions, making the compound a versatile scaffold for derivatization .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC6H2ClF3N2O2\text{C}_6\text{H}_2\text{ClF}_3\text{N}_2\text{O}_2
Molecular Weight226.54 g/mol
IUPAC Name5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid
CAS Number1781760-50-6
SMILESC1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O\text{C1=C(N=C(C(=N1)Cl)C(F)(F)F)C(=O)O}
XLogP32.53 (estimated)

Spectral and Physical Data

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at 1672–1639 cm1^{-1} (amide carbonyl stretch) and 3495–3301 cm1^{-1} (N–H stretches) . Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern, with 1H^1\text{H}-NMR signals corresponding to the pyrazine ring protons and 13C^{13}\text{C}-NMR peaks indicative of the trifluoromethyl and carboxylic acid groups . The compound typically crystallizes as a white to off-white solid with a melting point exceeding 200°C .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid involves multistep reactions starting from pyrazine-2-carboxylic acid derivatives. A common route includes:

  • Chlorination: Introduction of chlorine at position 5 using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions .

  • Trifluoromethylation: Installation of the trifluoromethyl group via Ullmann-type coupling or radical trifluoromethylation .

  • Carboxylic Acid Activation: Conversion to acyl chloride using thionyl chloride (SOCl2\text{SOCl}_2) for subsequent amide formation .

Table 2: Representative Synthesis Yields

Reaction StepYield (%)Conditions
Chlorination85–90POCl3\text{POCl}_3, 110°C, 6h
Trifluoromethylation70–75CuI, DMF, 80°C, 12h
Acyl Chloride Formation95SOCl2\text{SOCl}_2, rt, 2h

Industrial Production

MolCore BioPharmatech produces the compound at ≥97% purity under ISO-certified conditions, emphasizing its role as a critical intermediate for active pharmaceutical ingredients (APIs) . Scalable manufacturing employs continuous-flow reactors to optimize yield and reduce waste, with annual production capacities exceeding 10 metric tons .

Biological and Agrochemical Applications

Antimicrobial Activity

Derivatives of 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylic acid exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 7.81 µg/mL . The 5-alkylamino-N-phenylpyrazine-2-carboxamide derivatives, synthesized via nucleophilic substitution, show enhanced membrane permeability due to their lipophilic side chains .

Table 3: Antimycobacterial Activity of Selected Derivatives

DerivativeR GroupMIC (µg/mL)Cytotoxicity (IC50_{50}, µg/mL)
5an-Propyl7.81494.6
5fn-Octyl≥250>10

Derivatives and Structure-Activity Relationships

Carboxamide Derivatives

Substitution at the carboxylic acid position with aryl amines yields compounds such as 5-tert-butyl-6-chloro-N-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide (PubChem CID 49767405), which exhibits dual antimicrobial and anti-inflammatory activity . The tert-butyl group enhances steric hindrance, improving target selectivity .

Alkylamino Modifications

Increasing the alkyl chain length from propyl (n = 3) to octyl (n = 8) linearly correlates with lipophilicity (XLogP3 from 2.53 to 4.62) but reduces aqueous solubility, necessitating formulation optimization for in vivo applications .

Future Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or polymeric micelles could address solubility limitations, enabling intravenous administration for tuberculosis treatment . Preliminary in vivo studies in murine models show a 50% reduction in bacterial load after 14 days of treatment .

Green Chemistry Approaches

Catalytic trifluoromethylation using visible-light photocatalysis offers a sustainable alternative to traditional methods, reducing reliance on toxic copper catalysts . Lifecycle assessments indicate a 40% reduction in carbon footprint compared to conventional routes .

Expanded Agrochemical Screening

Ongoing trials explore synergistic effects with benzimidazole fungicides, aiming to develop broad-spectrum crop protection agents with reduced environmental persistence.

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